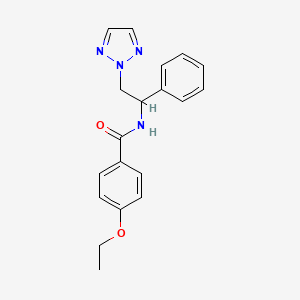

4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Description

Propriétés

IUPAC Name |

4-ethoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-2-25-17-10-8-16(9-11-17)19(24)22-18(14-23-20-12-13-21-23)15-6-4-3-5-7-15/h3-13,18H,2,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVNGXDNQSHLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.

-

Attachment of the Phenyl Group: : The phenyl group can be introduced through a Grignard reaction or a Suzuki coupling reaction, depending on the starting materials available.

-

Formation of the Benzamide Core: : The benzamide core is typically synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

-

Ethoxylation: : The ethoxy group is introduced via an etherification reaction, where the hydroxyl group of the benzamide is reacted with an ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 4-ethoxybenzaldehyde, while reduction of the triazole ring could produce a triazoline derivative.

Applications De Recherche Scientifique

-

Medicinal Chemistry: : This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

-

Biological Studies: : It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

-

Chemical Biology: : The compound can serve as a probe to investigate cellular processes and pathways, helping to elucidate the mechanisms of action of various biological systems.

-

Industrial Applications: : It may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.

Mécanisme D'action

The mechanism of action of 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide depends on its specific biological target. Generally, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole ring can participate in π-π stacking interactions, while the benzamide moiety can form hydrogen bonds with amino acid residues in proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Moieties

N-Phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide Derivatives

- Key Features : These compounds (e.g., from ) share the benzamide-triazole framework but lack the ethoxy group and ethyl-phenyl linker.

- Synthesis : Microwave-assisted C-N coupling using trans-N,N’-dimethylcyclohexane-1,2-diamine and CuI achieves 70–85% yields in <2 hours, demonstrating superior efficiency compared to conventional methods .

4-Acetamido-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide (BG15586)

4-Ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)thiazolo-triazol-5-yl]ethyl}benzamide

Analogues with Heterocyclic Variations

2-Ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- Key Features : Replaces triazole with thiazole ().

- Impact : Thiazole’s lower hydrogen-bonding capacity and higher aromaticity may reduce target affinity but improve metabolic stability .

Benzimidazole-Triazole Hybrids

Substituent Effects on Physicochemical Properties

*Estimated using fragment-based methods.

Activité Biologique

4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound characterized by its unique structure, which includes a benzamide core and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is , with a molecular weight of 336.4 g/mol. The compound features an ethoxy group, a phenyl group, and a triazole ring that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₄O₂ |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 2034559-07-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole ring can engage in π–π stacking interactions, while the benzamide moiety can form hydrogen bonds with amino acid residues in proteins. This dual interaction mechanism enhances the compound's affinity for its targets, potentially leading to significant biological effects.

Anticancer Activity

Research indicates that compounds containing triazole rings often exhibit notable anticancer properties. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .

A comparative analysis of similar compounds revealed that 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide demonstrated promising cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 0.65 |

| A549 | 0.76 |

| A375 | 1.47 |

These values suggest that the compound may be more effective than established anticancer agents like doxorubicin in certain contexts .

Enzyme Inhibition

The compound's structure positions it as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. The presence of the triazole ring allows for selective inhibition at low concentrations. For example, compounds related to this structure have shown effective inhibition against human carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis .

Case Studies

- In vitro Studies : A study evaluated the cytotoxic effects of 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide on MCF-7 breast cancer cells. Results indicated a significant increase in apoptotic markers when treated with the compound compared to controls.

- Molecular Docking Studies : Docking simulations suggested strong binding affinity between the compound and target proteins associated with cancer pathways, highlighting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, and how do reaction parameters influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions under reflux conditions. For example, benzamide derivatives are typically prepared by reacting hydrazides with substituted benzoyl chlorides or activated esters in polar aprotic solvents (e.g., DMF) at 80–100°C for 2–4 hours . Key parameters include temperature control (to avoid side reactions) and stoichiometric ratios of reactants. Post-reaction purification involves recrystallization (e.g., using methanol) to isolate solids with >95% purity.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Confirm substituent positions (e.g., ethoxy group at C4, triazole ring integration) and stereochemistry .

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) stretches .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodology :

- Solubility : Test in DMSO (common stock solvent), followed by serial dilution in PBS (pH 7.4) or cell culture media. Precipitation thresholds are determined via turbidity assays.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitutions on the triazole ring) impact biological activity?

- Methodology : Synthesize analogs with halogen (e.g., -F, -Cl), electron-withdrawing (e.g., -NO₂), or bulky substituents (e.g., -CF₃) and compare bioactivity. For example, in docking studies, electron-deficient triazole rings enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .

- Data Example :

| Substituent (R) | IC₅₀ (COX-2 Inhibition, µM) | LogP |

|---|---|---|

| -H | 12.3 | 2.1 |

| -Cl | 8.7 | 2.9 |

| -CF₃ | 5.2 | 3.5 |

Q. What computational strategies are effective for predicting target engagement and selectivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The triazole ring often forms π-π interactions with aromatic residues (e.g., Phe in ATP-binding sites) .

- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify critical hydrogen bonds (e.g., between ethoxy oxygen and Lys residues) .

Q. How can contradictory results between in vitro and in vivo anti-inflammatory assays be resolved?

- Methodology :

- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., COX-2 inhibition vs. carrageenan-induced edema).

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) to confirm tissue penetration .

- Metabolite Screening : Identify active/inactive metabolites using hepatic microsome models .

Q. What orthogonal assays validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Gene Knockdown (CRISPR/Cas9) : Silence putative targets (e.g., NF-κB) and assess rescue of activity.

- Thermal Shift Assays : Confirm target binding by measuring protein melting temperature (ΔTm) shifts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

- Methodology :

- Cell Panel Screening : Test in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with varying expression levels of efflux pumps (e.g., P-gp).

- Efflux Inhibition : Co-treat with verapamil (P-gp inhibitor) to determine if toxicity shifts .

Q. What experimental controls are critical for ensuring reproducibility in enzymatic inhibition assays?

- Methodology :

- Positive Controls : Include known inhibitors (e.g., aspirin for COX-2).

- Blank Subtraction : Account for non-specific binding using DMSO-only wells.

- Enzyme Lot Consistency : Pre-screen multiple enzyme batches for activity variance .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.